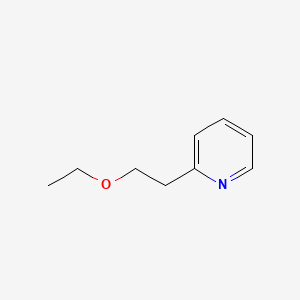

2-(2-Ethoxyethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163912. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFWKBCHXXZOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182828 | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28672-54-0 | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28672-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028672540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28672-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxyethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9650F9KG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Ethoxyethyl)pyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide offers an in-depth technical examination of 2-(2-Ethoxyethyl)pyridine, a heterocyclic compound with significant utility as a building block and ligand. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, field-proven synthetic protocols, and critical insights into its reactivity and applications, grounded in authoritative references.

Introduction: The Strategic Value of the Pyridine-Ether Moiety

This compound (CAS No. 28672-54-0) is a disubstituted pyridine derivative featuring a flexible ethoxyethyl group at the 2-position.[1][2][3] This unique molecular architecture combines the properties of an aromatic, basic pyridine ring with a non-polar, flexible ether sidechain. The pyridine nitrogen provides a key site for hydrogen bonding and metal coordination, a feature extensively exploited in medicinal chemistry and catalysis. The ethoxyethyl substituent, in turn, modulates the molecule's lipophilicity, steric profile, and solubility, making it a versatile scaffold for fine-tuning the pharmacokinetic and pharmacodynamic properties of larger, more complex molecules. This guide provides the foundational knowledge required to effectively harness these properties in a laboratory and development setting.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application, from reaction setup to formulation. The essential properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 106-107 °C (at 19 Torr) | [5][6] |

| Density | ~0.961 g/cm³ | [5][6] |

| pKa (Predicted) | 5.36 ± 0.12 | [5][6] |

| LogP (Estimated) | 1.180 | [5][6] |

| CAS Number | 28672-54-0 | [1][2][3] |

Synthesis and Reactivity: A Mechanistic Approach

The synthesis of this compound is most reliably achieved via nucleophilic substitution, a cornerstone of organic synthesis. The Williamson ether synthesis provides a robust and high-yielding route.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from 2-(2-chloroethyl)pyridine and sodium ethoxide. The choice of this pathway is based on the high reactivity of the primary alkyl halide and the ready availability of the starting materials. The causality behind this choice is simple: the strong nucleophilicity of the ethoxide ion and the excellent leaving group ability of the chloride ion drive the reaction to completion efficiently.

Experimental Workflow Diagram:

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Prepare Sodium Ethoxide: Under an inert atmosphere (e.g., Argon), carefully add clean sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (sufficient volume) in a flame-dried, three-necked flask equipped with a condenser. The exothermic reaction must be controlled by cooling in an ice-water bath. This in-situ formation generates a moisture-free, highly reactive nucleophile.

-

Nucleophilic Substitution: Once all sodium has reacted, maintain the cooling and add a solution of 2-(2-chloroethyl)pyridine (1.0 eq.) dropwise via an addition funnel. Controlling the addition rate is critical to prevent a runaway exotherm.

-

Drive to Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed (typically 4-8 hours).

-

Aqueous Workup: Cool the reaction to room temperature. Carefully pour the mixture into cold water to quench any unreacted sodium ethoxide and dissolve the NaCl byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the organic solution on a rotary evaporator. The resulting crude oil is purified by vacuum distillation, collecting the fraction at the literature boiling point (106-107 °C at 19 Torr), to yield the final, pure product.[5][6]

Core Reactivity Principles

The chemical behavior of this compound is dictated by its two primary functional components.

-

The Pyridine Ring: As a weakly basic heterocycle, the nitrogen's lone pair readily participates in protonation and acts as a Lewis base to coordinate with metal centers. The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (particularly if a leaving group is present at the 2- or 4-position) and resistant to electrophilic substitution compared to benzene.

-

The Ether Linkage: The C-O-C bond of the ether is generally robust and chemically inert to most bases, nucleophiles, and mild acids, providing stability. Cleavage requires harsh conditions, such as refluxing with strong acids like HBr or HI.

Key Applications in Scientific Research

The compound's structure makes it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry: It serves as a key fragment in drug design. The pyridine core is a known pharmacophore in numerous approved drugs. The ethoxyethyl sidechain allows for precise tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly lipophilicity (LogP), which governs cell membrane permeability and interactions with metabolic enzymes.

-

Coordination Chemistry and Catalysis: The pyridine nitrogen is an excellent N-donor ligand for a wide array of transition metals. The ether oxygen can also act as a secondary, weaker coordination site, allowing the molecule to function as a bidentate chelating ligand. This chelation effect enhances the stability of the resulting metal complexes, which are investigated for applications in homogeneous catalysis.

-

Materials Science: As a functionalized monomer, it can be incorporated into polymers to introduce metal-binding sites or modify the material's surface properties.

Logical Relationship of Structure to Function:

References

- 1. parchem.com [parchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pi Chemicals System - PI-19391 this compound (28672-54-0) [internal.pipharm.com]

- 5. 28672-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 28672-54-0 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(2-Ethoxyethyl)pyridine (CAS: 28672-54-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring system is a cornerstone in medicinal chemistry, recognized for its profound impact on the pharmacological activity of a vast array of therapeutic agents.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide spectrum of diseases from tuberculosis to cancer, underscores its significance.[3] Pyridine derivatives are lauded for their ability to engage with biological targets, making them a fertile ground for the discovery of novel therapeutics.[1] This guide focuses on a specific, yet promising, member of this class: 2-(2-Ethoxyethyl)pyridine. Its unique combination of a pyridine core and a flexible ethoxyethyl side chain presents intriguing possibilities for molecular design and the development of new chemical entities. This document aims to provide a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, analytical characterization, safety considerations, and prospective applications in the field of drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 28672-54-0 | [4][5] |

| Molecular Formula | C₉H₁₃NO | [4][5] |

| Molecular Weight | 151.21 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 106-107 °C (at 19 Torr) | [6][7] |

| Density | 0.9611 g/cm³ | [7] |

| pKa (Predicted) | 5.36 ± 0.12 | [6][7] |

| LogP (Estimated) | 1.180 | [6][7] |

The structure of this compound, with its pyridine ring and ethoxyethyl substituent, offers a unique blend of aromaticity and conformational flexibility. This structural arrangement is key to its potential interactions with biological macromolecules.

Synthesis and Purification: A Proposed Experimental Workflow

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A likely route involves the etherification of 2-(2-hydroxyethyl)pyridine.

Proposed Synthesis Workflow

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 28672-54-0 [amp.chemicalbook.com]

- 7. 28672-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Data of 2-(2-Ethoxyethyl)pyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Ethoxyethyl)pyridine (CAS No. 28672-54-0), a substituted pyridine derivative. The structural elucidation of such molecules is fundamental in research, drug development, and quality control, relying on a combination of modern analytical techniques. Here, we delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a comprehensive characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral properties.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. Its structure consists of a pyridine ring substituted at the 2-position with an ethoxyethyl group. The precise characterization of its chemical structure is a prerequisite for understanding its reactivity, and potential applications. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope (1.1%)[2].

-

References

A Technical Guide to the Commercial Sourcing and Quality Verification of 2-(2-Ethoxyethyl)pyridine for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2-(2-Ethoxyethyl)pyridine, focusing on its commercial availability, likely synthetic origins, and essential quality control procedures. As a substituted pyridine, this reagent is a valuable building block in medicinal chemistry, a field where the integrity of starting materials is paramount to the success of a research program.[1]

Introduction to this compound: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are foundational scaffolds in modern drug design, present in numerous FDA-approved pharmaceuticals.[1] Their ability to engage in hydrogen bonding, act as bioisosteres, and modulate physicochemical properties makes them a staple in the medicinal chemist's toolbox.[2] this compound (CAS No. 28672-54-0) belongs to this critical class of compounds. It offers a unique combination of a nucleophilic pyridine ring and a flexible ethoxyethyl side chain, providing multiple points for synthetic diversification in the development of novel therapeutic agents.

Understanding the commercial landscape and ensuring the quality of this reagent is a non-trivial first step in any synthetic campaign. This document serves as a practical guide to navigating these challenges, ensuring that the material used in your experiments is well-characterized and fit for purpose.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below. This data is critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 28672-54-0 | [3][4] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 106-107 °C (at 19 Torr) | [5] |

| Density | ~0.961 g/cm³ | [5] |

| IUPAC Name | This compound | [3] |

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to different scales from discovery research to process development. The choice of supplier often depends on the required purity, documentation, and scale.

It is crucial for researchers to understand the different product grades offered. For instance, some suppliers may list the product as "AldrichCPR" (AldrichCPR), which indicates it is a rare chemical for early discovery research where comprehensive analytical data may not be collected by the supplier.[6] In such cases, the onus of thorough quality control falls entirely on the end-user.

Representative Commercial Suppliers

The following table lists several vendors that offer this compound. Researchers should always request the most recent certificate of analysis (CoA) and safety data sheet (SDS) before purchase.

| Supplier | Product Grade / Purity | Typical Scale | Notes |

| Sigma-Aldrich | AldrichCPR | mg to g | Buyer assumes responsibility to confirm product identity and purity. |

| BLD Pharm | Research Use Only | g to kg | Often requires login for price and availability.[7] |

| Pi Chemicals | 97.0% | g to kg | Provides a stated purity percentage.[8] |

| ChemicalBook | Varies (e.g., 95%) | g to kg | Acts as a marketplace listing multiple suppliers.[5] |

Note: Availability, purity, and pricing are subject to change. This table is for illustrative purposes and not an endorsement.

Probable Synthesis Route and Consequent Impurities

While specific manufacturing processes are proprietary, a chemically logical and efficient route to this compound is the Williamson ether synthesis. This pathway utilizes the readily available starting material, 2-(2-Hydroxyethyl)pyridine (also known as 2-pyridineethanol), which is itself a key intermediate in pharmaceutical synthesis.[9][10]

The reaction involves the deprotonation of the alcohol functionality of 2-(2-Hydroxyethyl)pyridine with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

Proposed Synthesis Workflow

The diagram below illustrates the logical steps of this proposed synthetic pathway.

Caption: Proposed Williamson ether synthesis workflow for this compound.

Potential Process-Related Impurities

Understanding the synthesis is key to anticipating potential impurities, which is the foundation of a robust quality control strategy.

-

Unreacted Starting Material: Incomplete reaction will leave residual 2-(2-Hydroxyethyl)pyridine (CAS 103-74-2).

-

Over-alkylation/Side Products: While less likely at the primary alcohol, side reactions can occur depending on conditions.

-

Residual Solvents: Solvents used in the reaction (e.g., THF, DMF) and purification may be present.

-

Reagent-Derived Impurities: Impurities from the ethylating agent or degradation products of the base.

Mandatory Quality Control and Analytical Verification

Given the variability in supplier-provided data, independent analytical verification is not just recommended; it is a requirement for ensuring experimental reproducibility and data integrity.

Analytical Workflow for Incoming Reagent Qualification

A logical workflow ensures that the material is unequivocally identified and its purity is confirmed before use in critical experiments.

Caption: Quality control workflow for incoming this compound.

Protocol 1: Identity and Purity by GC-MS

This method serves as a rapid screen for identity, purity, and the presence of volatile impurities like residual solvents or starting materials.

Objective: To confirm the molecular weight and fragmentation pattern consistent with this compound and estimate its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the test material (~1 mg/mL) in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Instrumentation: Use a standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an electron ionization source).

-

GC Conditions (Typical):

-

Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow (~1 mL/min).

-

-

MS Conditions (Typical):

-

Source Temperature: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis:

-

Identity Confirmation: The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z 151 and a fragmentation pattern consistent with the structure. Key fragments often include the loss of an ethoxy group or cleavage at the ethyl bridge.[3]

-

Purity Assessment: Integrate the peak areas in the chromatogram. The purity is estimated as the area of the main peak divided by the total area of all peaks (%). Look for a peak corresponding to 2-(2-Hydroxyethyl)pyridine (MW 123.15)[10] which would elute earlier.

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integrations, and coupling patterns in its ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Ethyl Triplet (~1.2 ppm, 3H): The -CH₃ of the ethoxy group, coupled to the -CH₂-.

-

Ethyl Quartet (~3.5 ppm, 2H): The -O-CH₂- of the ethoxy group, coupled to the -CH₃.

-

Methylene Triplet (~3.7 ppm, 2H): The -O-CH₂- adjacent to the other methylene group.

-

Methylene Triplet (~3.0 ppm, 2H): The -CH₂- attached to the pyridine ring.

-

Pyridine Protons (4H in the ~7.1-8.5 ppm region): A complex pattern of signals corresponding to the four protons on the pyridine ring.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Approximately 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule. Key signals include the methyl carbon (~15 ppm), the three methylene carbons (~66-70 ppm), and the five aromatic carbons of the pyridine ring (~121-160 ppm).[3]

-

Safe Handling and Storage

As a responsible scientist, proper handling and storage are critical for safety and maintaining reagent integrity.

-

Hazard Profile: According to the ECHA C&L Inventory, this compound is classified with hazards H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered to prevent potential oxidation.

Conclusion

This compound is a commercially available and synthetically valuable building block for drug discovery. However, its effective use is predicated on careful sourcing and rigorous, in-house quality verification. By understanding its probable synthetic origins, anticipating potential impurities, and implementing a robust analytical workflow combining GC-MS and NMR, researchers can ensure the quality and integrity of their starting material. This diligence is the foundation upon which reproducible and reliable scientific outcomes are built.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28672-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 28672-54-0 [amp.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 28672-54-0|this compound|BLD Pharm [bldpharm.com]

- 8. Pi Chemicals System - PI-19391 this compound (28672-54-0) [internal.pipharm.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2-Ethoxyethyl)pyridine: A Versatile Scaffold for Innovative Research

Abstract: This technical guide provides an in-depth exploration of 2-(2-Ethoxyethyl)pyridine, a pyridine derivative with significant, yet largely untapped, potential in diverse research and development sectors. While not a household name in the chemical community, its unique structural features—a pyridine ring for coordination and aromatic interactions, coupled with a flexible ethoxyethyl side chain offering a potential chelation site—position it as a valuable building block. This document synthesizes fundamental physicochemical data, proposes robust synthetic methodologies, and outlines promising research applications in medicinal chemistry, coordination chemistry, and analytical sciences. Detailed experimental protocols and conceptual workflows are provided to empower researchers, scientists, and drug development professionals to harness the potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a colorless to light yellow liquid.[1] Its core structure consists of a pyridine ring substituted at the 2-position with a 2-ethoxyethyl group. This combination of an aromatic, basic nitrogen-containing heterocycle and a flexible ether linkage imparts a unique set of properties that are ripe for scientific exploration.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| CAS Number | 28672-54-0 | [2][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 106-107 °C (at 19 Torr) | [1][5] |

| Density | 0.9611 g/cm³ | [1][5] |

| pKa (Predicted) | 5.36 ± 0.12 | [1] |

| Appearance | Colorless to light yellow liquid | [1][5] |

Synthesis and Derivatization Strategies

While this compound is commercially available from specialized vendors, understanding its synthesis is crucial for researchers planning to create novel derivatives.[6] A robust and logical synthetic pathway can be proposed based on established reactions of its precursors. The most direct approach involves a two-step process starting from 2-methylpyridine (α-picoline).

Proposed Synthesis Workflow

This proposed synthesis leverages the condensation of 2-methylpyridine with formaldehyde to create an alcohol intermediate, which is subsequently etherified.[7]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed methodology based on established chemical principles. All work should be conducted in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-(2-Hydroxyethyl)pyridine Intermediate [7]

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methylpyridine (0.5 mol).

-

Reaction: Heat the flask to 150 °C. Add aqueous formaldehyde (37%, 0.55 mol) dropwise over 1 hour.

-

Reflux: Maintain the reaction mixture at reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2-(2-hydroxyethyl)pyridine.

Part B: Etherification to this compound

-

Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 2-(2-hydroxyethyl)pyridine (0.4 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Alkylation: Allow the mixture to stir at room temperature for 1 hour. Re-cool to 0 °C and add ethyl iodide (0.48 mol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 75 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by vacuum distillation to obtain this compound.

Potential Research Applications

The true potential of this compound lies in its application as a versatile building block. Its structure suggests several promising avenues for research and development.

Scaffold for Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The structural similarity of this compound to known bioactive molecules suggests its utility as a starting point for new drug candidates.

-

Neurological and Metabolic Disease: The closely related 2-(2-hydroxyethyl)pyridine is a known metabolite of betahistine, a drug used to treat vertigo.[7][9] This metabolic link suggests that derivatives of this compound could be explored for their interaction with histamine receptors or other neurological targets.

-

Antiparasitic Agents: The analogous compound 2-(2-methoxyethyl)pyridine, known as Methyridine, has been investigated as an anthelmintic agent that acts against parasitic worms.[10] This precedent provides a strong rationale for synthesizing and screening a library of 2-(2-alkoxyethyl)pyridine derivatives for novel antiparasitic properties.

-

Anticancer Therapeutics: A vast body of research demonstrates that substituted pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines.[8][11][12] The this compound scaffold can be readily modified—for example, through electrophilic substitution on the pyridine ring or by creating more complex side chains—to generate novel compounds for screening as potential inhibitors of targets like EGFR, VEGFR-2, or other kinases.[12]

Caption: Drug discovery workflow using the this compound scaffold.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage make this compound an excellent candidate for a bidentate N,O-chelating ligand. Such ligands are fundamental in coordination chemistry and catalysis.[13][14]

-

Formation of Metal Complexes: This molecule can coordinate with a wide range of transition metals (e.g., Pd, Fe, Cu, Zn) to form stable chelate complexes.[15][16] The resulting coordination geometry and electronic properties can be fine-tuned by modifying the pyridine ring or the metal center, opening doors to new materials with interesting magnetic or optical properties.

-

Homogeneous Catalysis: Palladium(II) complexes with pyridine ligands are effective catalysts for crucial organic reactions like Suzuki-Miyaura and Heck cross-coupling.[16] Iron(II) complexes with pyridine-substituted ligands have shown catalytic activity in oxidation reactions.[15] Developing a catalyst system based on a this compound ligand could offer unique reactivity or selectivity due to the specific steric and electronic environment provided by the N,O-chelate ring.

Caption: Chelation of this compound to a metal center.

Reference Standard in Analytical Chemistry

Chemical suppliers have identified this compound as a potential impurity of the calcium channel blocker Benidipine.[5] This highlights its critical role in the pharmaceutical industry as an analytical reference standard.

-

Impurity Profiling: During drug manufacturing, it is essential to identify and quantify any impurities to ensure the safety and efficacy of the final product. This compound can be used as a certified reference material to develop and validate analytical methods (e.g., HPLC, GC-MS) for the quality control of Benidipine or other structurally related active pharmaceutical ingredients (APIs).

Protocol: HPLC Method for Impurity Profiling

-

Standard Preparation: Accurately prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the API drug substance in the same solvent.

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the standard solutions and the sample solution. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the concentration of the impurity in the API sample using the calibration curve generated from the reference standard.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:[2]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a molecule of significant potential, poised at the intersection of medicinal chemistry, catalysis, and analytical science. Its value lies not in a long history of established applications, but in the breadth of possibilities it presents as a foundational scaffold. By providing a framework for its synthesis and outlining logical, evidence-based research directions, this guide aims to catalyze further investigation. Future efforts should focus on synthesizing a diverse library of its derivatives and screening them for biological activity, as well as exploring the catalytic properties of its metal complexes. The insights gained from such studies will undoubtedly solidify the position of this compound as a valuable tool in the modern researcher's arsenal.

References

- 1. 28672-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Pi Chemicals System - PI-19391 this compound (28672-54-0) [internal.pipharm.com]

- 5. This compound | 28672-54-0 [amp.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2-Ethoxyethyl)pyridine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a detailed review of 2-(2-Ethoxyethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While specific in-depth studies on this molecule are limited, this document consolidates available data and provides expert insights into its synthesis, analytical characterization, and potential applications. By examining the chemistry of its precursor, 2-(2-hydroxyethyl)pyridine, and leveraging established synthetic methodologies like the Williamson ether synthesis, a robust protocol for its preparation is presented. Furthermore, this guide explores its potential utility as a building block in drug discovery and as a ligand in coordination chemistry, drawing parallels with structurally similar pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a metal ligand make the pyridine ring a privileged structure in drug design.[2][3] 2-substituted pyridines, in particular, are common motifs in a vast number of bioactive molecules and functional materials.[1][2]

This guide focuses on this compound (CAS No. 28672-54-0), a derivative of pyridine featuring an ethoxyethyl group at the 2-position. Although not extensively studied as a standalone compound, it serves as a valuable intermediate in organic synthesis. The ether linkage and the pyridine nitrogen offer multiple points for further functionalization, making it an attractive building block for creating more complex molecular architectures.

This document will provide a detailed, practical overview of the synthesis of this compound, its analytical characterization, and a discussion of its potential applications based on the known utility of related pyridine compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| CAS Number | 28672-54-0 | PubChem |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 106-107 °C at 19 Torr | ChemicalBook |

| Density | 0.961 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.36 ± 0.12 | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process, starting from the readily available 2-methylpyridine (α-picoline). The overall synthetic workflow is depicted in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

The first step involves the condensation of 2-methylpyridine with formaldehyde to yield 2-(2-hydroxyethyl)pyridine. This reaction is a well-documented method for the hydroxyethylation of methylpyridines.

Reaction:

2-Methylpyridine + Formaldehyde → 2-(2-Hydroxyethyl)pyridine

Experimental Protocol:

-

Reactants:

-

2-Methylpyridine

-

Paraformaldehyde (as a source of formaldehyde)

-

Catalyst (e.g., acetic acid, benzoic acid, or an organic base)

-

Solvent (optional, depending on the chosen catalyst and reaction conditions)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add 2-methylpyridine and the chosen catalyst.

-

Gradually add paraformaldehyde to the mixture while stirring. The reaction is typically exothermic.

-

Heat the reaction mixture to a temperature between 90-180°C and maintain for 10-30 hours. The optimal temperature and time will depend on the catalyst used.

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by vacuum distillation to obtain 2-(2-hydroxyethyl)pyridine as a colorless to light yellow liquid.

-

Causality Behind Experimental Choices:

-

Catalyst: The choice of an acidic or basic catalyst is crucial for promoting the condensation reaction. Organic bases are often preferred to minimize side reactions and improve selectivity.

-

Temperature and Time: The reaction requires elevated temperatures to proceed at a reasonable rate. The extended reaction time ensures high conversion of the starting materials.

-

Purification: Vacuum distillation is the preferred method for purifying the product due to its relatively high boiling point.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The second step is the etherification of the hydroxyl group of 2-(2-hydroxyethyl)pyridine using the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with an alkyl halide.[4][5][6][7]

Reaction:

2-(2-Hydroxyethyl)pyridine + Base + Ethyl Halide → this compound

Caption: Mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol:

-

Reactants:

-

2-(2-Hydroxyethyl)pyridine

-

A strong base (e.g., sodium hydride (NaH), potassium hydride (KH))

-

An ethyl halide (e.g., ethyl bromide or ethyl iodide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)pyridine in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the strong base in portions. Hydrogen gas will be evolved, so adequate ventilation is necessary.

-

Allow the mixture to stir at room temperature for about 30-60 minutes to ensure complete formation of the alkoxide.

-

Slowly add the ethyl halide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench any excess base with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Base: A strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide.[7]

-

Solvent: Anhydrous aprotic solvents are used to prevent the quenching of the strong base and the alkoxide intermediate.[7]

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and oxygen.

-

Ethyl Halide: Ethyl bromide or iodide are good electrophiles for the Sₙ2 reaction due to the good leaving group ability of bromide and iodide ions.[4][5]

Analytical Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the two methylene groups of the ethoxyethyl chain, and the ethyl group's methylene and methyl protons. The approximate chemical shifts are summarized in Table 2.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the four carbons of the ethoxyethyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Pyridine H-6 | Doublet | 8.4 - 8.6 |

| Pyridine H-4 | Triplet of doublets | 7.5 - 7.7 |

| Pyridine H-3 | Doublet | 7.1 - 7.3 |

| Pyridine H-5 | Triplet | 7.0 - 7.2 |

| Py-CH₂ -CH₂-O | Triplet | 3.0 - 3.2 |

| Py-CH₂-CH₂ -O | Triplet | 3.7 - 3.9 |

| O-CH₂ -CH₃ | Quartet | 3.4 - 3.6 |

| O-CH₂-CH₃ | Triplet | 1.1 - 1.3 |

Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the cleavage of the ethoxyethyl side chain. Common fragments would include the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 122, and the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 106.

Potential Applications

While specific applications of this compound are not extensively reported, its structure suggests potential utility in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2][8] The incorporation of a pyridine moiety can enhance a molecule's pharmacological properties, such as metabolic stability, permeability, and binding affinity to biological targets.[2][8] this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage provides flexibility, and the pyridine nitrogen can participate in crucial hydrogen bonding interactions with protein targets.

Coordination Chemistry and Catalysis

Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of metal ions.[9] The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The ethoxyethyl side chain in this compound could potentially act as a secondary coordination site through the ether oxygen, making it a bidentate ligand. Such metal complexes could find applications in catalysis, materials science, and as models for biological systems.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound, while not a widely researched molecule in its own right, represents a valuable and versatile intermediate for organic synthesis. This guide has provided a comprehensive overview of its synthesis, drawing upon established chemical principles to propose a robust and detailed two-step protocol. The expected analytical characteristics have been outlined to aid in its identification and characterization. Furthermore, by considering the broader context of pyridine chemistry, this document has highlighted its potential applications in the fields of medicinal chemistry and coordination chemistry. It is hoped that this guide will serve as a useful resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

The Versatile Pyridine Building Block: A Technical Guide to 2-(2-Ethoxyethyl)pyridine in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position, finding extensive application in pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide focuses on a particularly valuable, yet often overlooked, member of this family: 2-(2-Ethoxyethyl)pyridine. We will explore its synthesis, unique physicochemical properties, and its burgeoning role as a versatile synthon, offering field-proven insights into its practical applications.

Introduction: The Strategic Advantage of the Ethoxyethyl Moiety

This compound is a bifunctional molecule featuring a pyridine ring, a well-known coordinating and electron-withdrawing moiety, and a flexible ethoxyethyl side chain. This unique combination imparts a desirable balance of steric and electronic properties, making it an attractive component in rational molecular design. The ether linkage in the side chain can influence solubility, lipophilicity, and metabolic stability in drug candidates, while also offering a potential coordination site for metal ions, thereby modulating the catalytic activity of the corresponding metal complexes. This guide will delve into the practical aspects of harnessing these features in a laboratory setting.

Synthesis of this compound: A Reliable and Scalable Two-Step Approach

The synthesis of this compound can be efficiently achieved through a robust two-step sequence commencing with readily available starting materials. This approach ensures high yields and purity, making it suitable for both academic and industrial laboratories.

Step 1: Synthesis of the Precursor, 2-(2-Hydroxyethyl)pyridine

The initial step involves the condensation of 2-picoline with paraformaldehyde to yield 2-(2-hydroxyethyl)pyridine. This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of an acid catalyst.

Reaction Scheme:

The choice of an acid catalyst is crucial for promoting the reaction while minimizing side products. The use of DMF as a solvent is advantageous as it not only facilitates the dissolution of the reactants but also activates the methyl group of 2-picoline, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)pyridine

-

To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-picoline, paraformaldehyde, and a catalytic amount of a suitable acid (e.g., benzoic acid).

-

Add DMF as the solvent and a small amount of water to aid in the depolymerization of paraformaldehyde.

-

Heat the reaction mixture with stirring to 90-100 °C for 2-3 hours to ensure complete depolymerization of paraformaldehyde.

-

Increase the temperature to 110-120 °C and maintain the reflux for 30-40 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Distill off the unreacted 2-picoline and the DMF solvent under reduced pressure.

-

The crude 2-(2-hydroxyethyl)pyridine is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point.

Step 2: Williamson Ether Synthesis to Yield this compound

The final step is the etherification of the hydroxyl group of 2-(2-hydroxyethyl)pyridine with an ethylating agent, a classic example of the Williamson ether synthesis.[1][2][3] This S(_N)2 reaction proceeds by deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an ethyl halide.

Reaction Scheme:

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions.[4] A polar aprotic solvent like tetrahydrofuran (THF) or DMF is ideal for this reaction.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-hydroxyethyl)pyridine in anhydrous THF.

-

Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) in portions. Exercise caution as hydrogen gas is evolved.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Slowly add ethyl bromide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C(9)H({13})NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 106-107 °C at 19 Torr | --INVALID-LINK-- |

| Density | 0.961 g/cm³ | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| CAS Number | 28672-54-0 | --INVALID-LINK-- |

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in several areas of organic synthesis.

Ligand in Homogeneous Catalysis

The pyridine nitrogen of this compound can act as a Lewis basic site, allowing it to coordinate to transition metals and serve as a ligand in homogeneous catalysis. The ethoxyethyl side chain can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Logical Workflow for Ligand Application in Catalysis

Caption: Workflow for utilizing this compound as a ligand in catalysis.

While specific examples detailing the use of this compound as a ligand in high-impact catalysis are still emerging, its structural similarity to other effective pyridine-based ligands suggests significant potential. For instance, in Suzuki-Miyaura cross-coupling reactions, the coordination of the pyridine nitrogen to a palladium center can stabilize the active catalytic species.[5] The ethoxyethyl side chain could potentially offer a secondary, weaker coordination site through the ether oxygen, creating a hemilabile ligand that could promote certain steps in the catalytic cycle.

Precursor for Pharmaceutical Scaffolds

The pyridine ring is a common motif in many approved drugs, and the introduction of an ethoxyethyl side chain can favorably modulate a compound's pharmacokinetic properties.[6] For example, the ether linkage can increase metabolic stability by blocking sites of oxidation and can also influence the compound's lipophilicity, which is a key parameter for cell membrane permeability and oral bioavailability. While not a direct component, the synthesis of the multiple sclerosis drug Ponesimod involves the formation of an ether linkage to a phenolic compound, highlighting the importance of such moieties in modern drug design.[7]

Corrosion Inhibition

Pyridine derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] They function by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring, forming a protective layer that isolates the metal from the corrosive medium. The ethoxyethyl group in this compound can further enhance this protective effect. The ether oxygen provides an additional site for adsorption, and the overall larger molecular size can lead to greater surface coverage. Studies on structurally similar pyridine derivatives have demonstrated high inhibition efficiencies on mild steel in hydrochloric acid solutions.

Mechanism of Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Mechanistic Considerations: The Role of the Ethoxyethyl Substituent

The 2-(2-ethoxyethyl) substituent exerts both electronic and steric effects on the pyridine ring, which are crucial to understanding its reactivity and coordinating ability.

-

Electronic Effects: The ethoxyethyl group is generally considered to be an electron-donating group through induction. This increases the electron density on the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. However, the overall electron-withdrawing nature of the pyridine nitrogen still dominates the ring's reactivity. The Hammett constant (σ) for a similar 2-pyridyl group is positive, indicating its electron-withdrawing nature.[8]

-

Steric Effects: The presence of the ethoxyethyl group at the 2-position provides steric hindrance around the nitrogen atom. This can influence the coordination geometry of metal complexes and the regioselectivity of reactions involving the pyridine ring.

-

Chelating Potential: The ether oxygen in the ethoxyethyl side chain introduces the possibility of chelation, where the molecule can bind to a metal center through both the pyridine nitrogen and the ether oxygen. This can lead to the formation of more stable metal complexes compared to monodentate pyridine ligands, which can have significant implications for catalytic applications.

Conclusion and Future Outlook

This compound is a versatile and readily accessible building block with significant potential in organic synthesis. Its unique combination of a coordinating pyridine ring and a flexible, property-modulating ethoxyethyl side chain makes it a valuable tool for the development of novel catalysts, pharmaceuticals, and functional materials. While its full potential is still being explored, the foundational chemistry and promising applications outlined in this guide provide a strong basis for its increased adoption in both academic and industrial research. Future investigations into its coordination chemistry and its performance in a wider range of catalytic systems are warranted and expected to further solidify its position as a key building block in the synthetic chemist's toolbox.

References

- 1. chemmethod.com [chemmethod.com]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2-(2-Ethoxyethyl)pyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(2-Ethoxyethyl)pyridine in Catalysis

This compound is a versatile bidentate ligand that has garnered significant interest in the field of catalysis. Its unique structural features—a pyridine ring providing a sterically accessible nitrogen for metal coordination and a flexible ethoxyethyl side chain offering a secondary, weaker coordination site through its oxygen atom—confer valuable properties to catalytic systems. This hemilabile character can stabilize catalytic intermediates, promote reductive elimination, and influence the regioselectivity and efficiency of various cross-coupling reactions.

This guide provides a comprehensive overview of the practical application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. The protocols detailed herein are designed to be robust and adaptable, serving as a strong foundation for researchers in organic synthesis and drug development. While a specific protocol for a complex of this compound is not available, the following application notes are based on the successful use of a closely related palladium(II) complex of α-hydroxy[1-(2-ethoxyethyl)piperidin-4-yl]phosphonate in Suzuki-Miyaura cross-coupling reactions.[1] The structural analogy between the core coordinating moieties suggests a similar catalytic behavior.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| CAS Number | 28672-54-0 | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 106-107 °C at 19 Torr | |

| Density | 0.961 g/cm³ |

Safety Information: this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of ligand is critical for the efficiency and scope of this reaction. The unique electronic and steric properties of this compound make it a promising candidate for enhancing the catalytic activity of palladium complexes in these transformations.

Plausible Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction employing a palladium complex with this compound as a ligand is depicted below. The hemilabile nature of the ethoxyethyl side chain is hypothesized to facilitate key steps in the cycle.

References

Application Notes & Protocols: 2-(2-Ethoxyethyl)pyridine as a Versatile N,O-Chelating Ligand for Transition Metal Complexes

An in-depth guide for researchers, scientists, and drug development professionals.

Foreword: Navigating the Frontier of Pyridine-Ether Ligands

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal complexes for specific applications. Pyridine derivatives, in particular, have long been cornerstones in the synthesis of complexes for catalysis, materials science, and medicinal chemistry.[1] This guide focuses on 2-(2-Ethoxyethyl)pyridine, a deceptively simple yet promising ligand. While direct and extensive literature on its coordination chemistry is nascent, its structural motifs—a pyridine nitrogen and an etheral oxygen—position it as a valuable analogue to well-studied N,O-chelating ligands like 2-(2-hydroxyethyl)pyridine.[2][3]

This document serves as both a practical guide and a forward-looking theoretical framework. By drawing parallels with closely related systems, we will provide robust, field-tested protocols for the synthesis and characterization of its transition metal complexes. We will explore its potential, explain the causality behind our experimental choices, and offer a transparent look into the expected outcomes, empowering researchers to explore this promising chemical space.

Ligand Profile: this compound

This compound is a bidentate ligand capable of forming a stable five-membered chelate ring with a metal center through its pyridine nitrogen and the ether oxygen. This N,O-chelation imparts significant thermodynamic stability to the resulting complex compared to monodentate pyridine ligands.

Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [5] |

| CAS Number | 28672-54-0 | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 106-107 °C at 19 Torr | [6] |

| pKa (Predicted) | 5.36 ± 0.12 | [6] |

The etheral side chain distinguishes it from its hydroxyl analogue, 2-(2-hydroxyethyl)pyridine. The absence of the acidic proton prevents deprotonation and the formation of alkoxide bridges, which can lead to polynuclear species.[7] This ensures that this compound typically acts as a neutral, bidentate ligand, simplifying the resulting coordination sphere and offering more predictable structures.

Caption: Structure of this compound and its N,O-chelation to a metal center (M).

Synthesis of Transition Metal Complexes: Protocols & Rationale

While this compound is commercially available, its reactivity mirrors that of other neutral pyridine ligands. The following protocols are adapted from established procedures for analogous ligands and are expected to yield stable complexes with high efficiency.[2][7][8]

Protocol 1: Synthesis of a Copper(II) Complex – [Cu(C₉H₁₃NO)₂Cl₂]

This protocol is based on the well-established synthesis of copper(II) complexes with substituted pyridines.[2][3] The reaction proceeds by the direct addition of the ligand to a copper(II) salt in a polar solvent.

Rationale:

-

Metal Precursor: Copper(II) chloride is chosen for its good solubility in methanol and the coordinating, yet labile, nature of its chloride anions, which are readily displaced or retained depending on stoichiometry.

-

Solvent: Methanol is an excellent solvent for both the copper salt and the pyridine ligand, facilitating a homogeneous reaction mixture.

-

Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a mononuclear, four-coordinate square planar complex, a common geometry for Cu(II).[2]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 85 mg (0.5 mmol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol. The solution should be a clear blue-green.

-

Ligand Addition: In a separate vial, weigh 151.2 mg (1.0 mmol) of this compound. Add the ligand dropwise to the stirring copper(II) solution at room temperature.

-

Reaction: Upon addition of the ligand, a color change to a deeper blue or purple is expected, indicating complex formation. Allow the reaction to stir at room temperature for 4 hours.

-

Isolation: Reduce the solvent volume to approximately 3 mL using a rotary evaporator. Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

-

Purification: Collect the solid product by vacuum filtration, wash with two small portions (5 mL) of cold diethyl ether, and dry under vacuum.

-

Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the complex in a chloroform/methanol mixture.[7]

Expected Yield: >80% Appearance: Blue or purple crystalline solid.

Protocol 2: Synthesis of a Palladium(II) Complex – [Pd(C₉H₁₃NO)Cl₂]

Palladium(II) complexes with pyridine-based ligands are of immense interest as catalysts for cross-coupling reactions.[9] This protocol describes the synthesis of a square-planar Pd(II) complex.

Rationale:

-

Metal Precursor: Palladium(II) chloride (PdCl₂) is a common starting material. To enhance its reactivity, it is often converted in situ to a more soluble and labile acetonitrile adduct, [PdCl₂(MeCN)₂].

-

Solvent: A chlorinated solvent like dichloromethane (DCM) is used, as it is an excellent solvent for both the palladium precursor and the final complex, and is relatively non-coordinating.

-

Stoichiometry: A 1:1 ligand-to-metal ratio is employed, as the bidentate N,O-ligand and two chloride ions will satisfy the preferred four-coordinate square planar geometry of Pd(II).

Step-by-Step Methodology:

-

Precursor Activation: Suspend 88.7 mg (0.5 mmol) of PdCl₂ in 15 mL of acetonitrile. Reflux the mixture for 1 hour to form the soluble, yellow [PdCl₂(MeCN)₂] complex. Allow the solution to cool to room temperature.

-

Ligand Addition: Dissolve 75.6 mg (0.5 mmol) of this compound in 5 mL of dichloromethane. Add this solution to the palladium precursor solution.

-